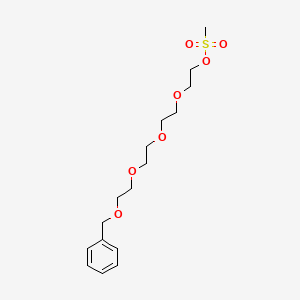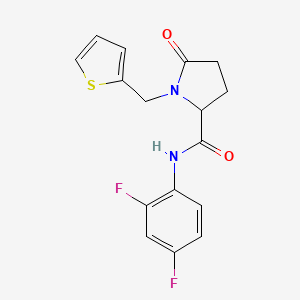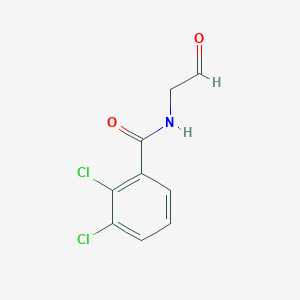
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate
Übersicht
Beschreibung
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate is a chemical compound with the CAS Number: 477781-69-4 . It has a molecular weight of 362.44 . The compound is typically stored in a refrigerator and is a white to yellow solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 . This indicates the molecular structure of the compound, which includes a phenyl group (C6H5-) attached to a methanesulfonate group (-SO3CH3) via a tetraoxatridecane chain .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.44 . It is a white to yellow solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .Wissenschaftliche Forschungsanwendungen
Enhancing Low-Temperature Battery Performance
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate (PhMS) improves the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, especially at low temperatures. It enhances discharge capacity retention and reduces cell impedance under these conditions, mainly by participating in the formation of a solid electrolyte interphase (SEI) film on the graphite anode surface. This makes it a promising additive for lithium-ion batteries in cold environments (Lin et al., 2019).
Analytical Applications in Lipid Peroxidation Assays
In analytical chemistry, this compound reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions to yield a stable chromophore with intense absorbance, which is useful in colorimetric assays of lipid peroxidation. The use of methanesulfonic acid in these reactions results in optimal yields, aiding in the detection and measurement of lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Catalyst for Alkylbenzene Production
Methanesulfonic acid (MSA), closely related to PhMS, acts as an effective catalyst in the electrophilic addition of long-chain olefins to benzene, leading to high selectivity and conversion rates in producing phenyldodecanes. MSA's reusability and low environmental impact make it a green choice for alkylbenzene production (Luong et al., 2004).
Dendrimer Synthesis
In the field of dendrimer synthesis, PhMS derivatives have been used to create sulfur-containing analogs of tetrazole-containing dendrimers. These materials have potential applications in drug delivery and nanotechnology (Artamonova et al., 2004).
Hydrolysis Studies
Research on the selective hydrolysis of methanesulfonate esters, closely related to PhMS, has provided insights into the reactivity and stability of these compounds under varying pH conditions. This research is crucial for understanding the behavior of these compounds in different chemical environments (Chan et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODDIFNUYIKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3139389.png)
![(2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B3139396.png)
![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate](/img/structure/B3139401.png)
![(1R)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-2,2,2-trifluoroethyl 2,6-difluorobenzenecarboxylate](/img/structure/B3139409.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide](/img/structure/B3139425.png)
![1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole](/img/structure/B3139436.png)

![Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate](/img/structure/B3139444.png)


![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)
![1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3139487.png)
![4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3139499.png)
![(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine](/img/structure/B3139505.png)